N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O/c22-16-4-3-5-17(14-16)25-20(29)15-26-10-12-27(13-11-26)21-24-8-9-28(21)19-7-2-1-6-18(19)23/h1-9,14H,10-13,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOBUNWJICOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=NC=CN3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3-fluorophenyl moiety
- A piperazine ring
- An imidazole group
These structural components contribute to its pharmacological properties, particularly in interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have shown promising results against various cancer cell lines, including:
- Jurkat cells (a model for T-cell leukemia)
- A-431 cells (human epidermoid carcinoma)
In a comparative study, certain imidazole derivatives demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | Jurkat | 10 |
| Imidazole Derivative | Jurkat | <5 |
| Imidazole Derivative | A-431 | <5 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Imidazole-based compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl rings enhances their antibacterial properties. Specific derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and imidazole groups significantly influence the biological activity of these compounds. For example:
- The introduction of fluorine atoms enhances lipophilicity and may improve cellular uptake.
- Substituents on the piperazine ring can alter binding affinity to biological targets.
Case Studies and Research Findings
- Inhibition of SARS-CoV-2 Mpro : Research has identified related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2, with some showing IC50 values in the low micromolar range. These findings highlight the potential for developing antiviral agents from this class of compounds .
- Antiproliferative Activity : A study focused on novel imidazoles revealed significant antiproliferative effects on various cancer cell lines, suggesting that this compound could be further explored for its therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and inferred pharmacological properties of the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity and Binding: The target compound’s 3-fluorophenyl and 2-fluorophenyl-imidazole groups likely improve membrane permeability compared to the ethoxyphenyl analog (), which may reduce cellular uptake due to polarity .
Role of the Imidazole Moiety :
- The imidazole ring in the target compound may facilitate hydrogen bonding or coordinate with metal ions in enzyme active sites, a feature absent in and compounds .
Docking and Binding Affinity :
- highlights that bromophenyl-substituted analogs (e.g., 9c) exhibit favorable docking poses, suggesting that halogenated aryl groups (like fluorine in the target compound) may optimize binding to hydrophobic pockets .
Q & A
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodology : Reconcile errors by: (i) Re-evaluating docking force fields (e.g., solvation effects via MM-PBSA), (ii) Validating target conformation (NMR or cryo-EM structures vs. homology models), (iii) Assessing off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler). A study on a kinase inhibitor reduced false positives by cross-validating docking scores with SPR binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
